8-Chloro-3-methylquinazolin-4(3H)-one
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Overview
Description
8-Chloro-3-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 8th position and a methyl group at the 3rd position in the quinazolinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 8-chloroaniline.
Cyclization: The aniline derivative undergoes cyclization with formamide or formic acid to form the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 8th position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazolinones.
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of dihydroquinazolinones.
Scientific Research Applications
8-Chloro-3-methylquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding in various biological systems.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 8-Chloro-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylquinazolin-4(3H)-one: Lacks the chlorine atom at the 8th position.
8-Chloroquinazolin-4(3H)-one: Lacks the methyl group at the 3rd position.
Quinazolin-4(3H)-one: Lacks both the chlorine and methyl groups.
Uniqueness
8-Chloro-3-methylquinazolin-4(3H)-one is unique due to the combined presence of the chlorine atom at the 8th position and the methyl group at the 3rd position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
8-chloro-3-methylquinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c1-12-5-11-8-6(9(12)13)3-2-4-7(8)10/h2-5H,1H3 |
InChI Key |
HTANTODRNYYLFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC=C2Cl |
Origin of Product |
United States |
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